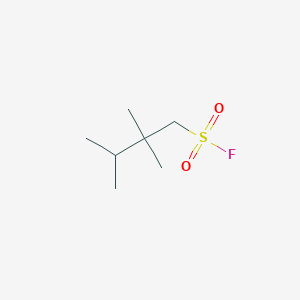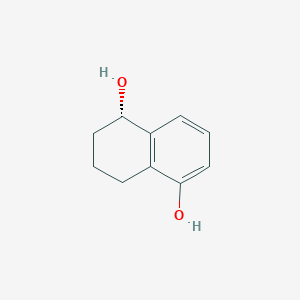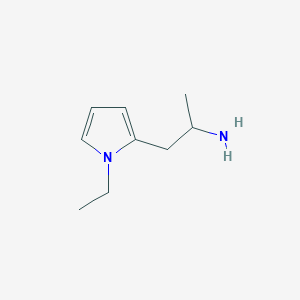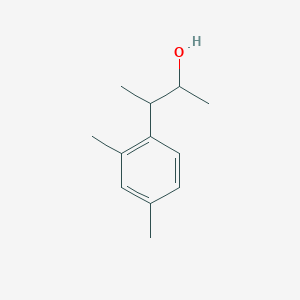
2,2,3-Trimethylbutane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylbutane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a highly branched alkane
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. The reaction is carried out under mild conditions using reagents such as potassium fluoride or cesium fluoride in the presence of a phase transfer catalyst like 18-crown-6 ether . Another method involves the direct fluorination of sulfonic acids using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating agents .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs electrochemical fluorination techniques. This method involves the electrochemical fluorination of sulfolane or related sulfonic acid derivatives, resulting in high yields and purity .
化学反応の分析
Types of Reactions: 2,2,3-Trimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
科学的研究の応用
2,2,3-Trimethylbutane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: Used as a building block for the synthesis of complex molecules through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: Employed as a reactive probe for the selective modification of proteins and enzymes, aiding in the study of protein function and interactions.
Materials Science: Utilized in the development of functional polymers and materials with unique properties.
作用機序
The mechanism of action of 2,2,3-trimethylbutane-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
類似化合物との比較
Nonafluorobutanesulfonyl Fluoride: A perfluorinated analog with similar reactivity but higher stability and lower cost.
4-(2-Aminoethyl)benzenesulfonyl Fluoride: A sulfonyl fluoride used as a serine protease inhibitor with applications in biochemistry.
Uniqueness: 2,2,3-Trimethylbutane-1-sulfonyl fluoride is unique due to its highly branched alkane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in selective reactions and as a probe in chemical biology .
特性
分子式 |
C7H15FO2S |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2,2,3-trimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H15FO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 |
InChIキー |
GEDLQVYTRYITHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)



![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)

methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
